Isopiperitenone

Vue d'ensemble

Description

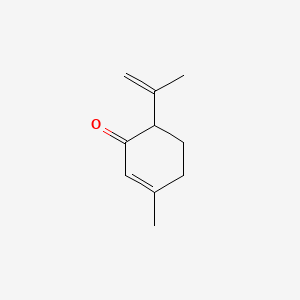

Isopiperitenone is a monoterpenoid compound with the chemical formula C10H14O. It is a naturally occurring compound found in various plants, including those in the mint family. This compound is known for its distinctive aroma and is used in the synthesis of other valuable compounds, such as menthol. It also serves as an alarm pheromone in certain mite species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isopiperitenone can be synthesized through the oxidation of isopiperitenol. This process involves the use of isopiperitenol dehydrogenase enzymes, which catalyze the oxidation reaction in the presence of nicotinamide adenine dinucleotide as a cofactor . Another method involves the oxidation of limonene using a chromium trioxide-pyridine complex .

Industrial Production Methods: In industrial settings, this compound is produced through biocatalysis using engineered microbial hosts. For example, bacterial enzymes with isopiperitenol dehydrogenase activity have been used to enhance the production of this compound from limonene .

Types of Reactions:

Oxidation: this compound can be formed through the oxidation of isopiperitenol.

Reduction: this compound can be reduced back to isopiperitenol using specific enzymes.

Common Reagents and Conditions:

Oxidation: Nicotinamide adenine dinucleotide as a cofactor, isopiperitenol dehydrogenase enzymes.

Reduction: Specific reductase enzymes.

Major Products:

From Oxidation: this compound.

From Reduction: Isopiperitenol.

Applications De Recherche Scientifique

Medicinal Applications

Isopiperitenone exhibits several bioactive properties that make it a candidate for medicinal applications:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been effective against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential use in developing natural antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases .

- Analgesic Properties : Preliminary studies suggest that this compound may have analgesic effects. Animal models have shown reduced pain responses when treated with this compound, indicating its potential in pain management therapies .

Agricultural Applications

This compound's insect-repellent properties make it valuable in agricultural practices:

- Insect Repellency : The compound has been studied for its efficacy as a natural insect repellent. Field trials have demonstrated significant reductions in pest populations when this compound is used as a treatment on crops, providing an eco-friendly alternative to synthetic pesticides .

- Plant Growth Regulation : this compound has been implicated in promoting plant growth and enhancing resistance to environmental stressors. Research indicates that exogenous application of this compound can stimulate growth parameters in certain crops, making it a candidate for bio-stimulant formulations .

Food Industry Applications

The flavoring and preservative potential of this compound is being explored:

- Flavoring Agent : Due to its pleasant minty aroma, this compound is utilized as a flavoring agent in the food industry. Its incorporation into various food products enhances flavor profiles while maintaining consumer appeal .

- Preservative Properties : The antimicrobial properties of this compound also lend themselves to food preservation. Studies have indicated that it can inhibit the growth of spoilage microorganisms in food products, thereby extending shelf life without the need for synthetic preservatives .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of essential oil constituents found that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be low, highlighting its potential as a natural preservative in food products .

Case Study 2: Insect Repellent Efficacy

Field trials assessing the effectiveness of this compound as an insect repellent showed a reduction of up to 70% in pest populations on treated crops compared to untreated controls. This suggests that this compound could be integrated into integrated pest management strategies to reduce reliance on chemical pesticides .

Case Study 3: Anti-inflammatory Properties

In vitro experiments demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in cultured human cells. This finding supports further investigation into its application in managing inflammatory conditions .

Mécanisme D'action

Isopiperitenone is similar to other monoterpenoids, such as:

Piperitenone: Another monoterpenoid with a similar structure and function.

Uniqueness: this compound is unique due to its dual role as both an intermediate in the synthesis of valuable compounds like menthol and as a natural alarm pheromone in certain mite species .

Comparaison Avec Des Composés Similaires

- Piperitenone

- Menthol

- Limonene

- Carvone

Isopiperitenone’s versatility and unique properties make it a compound of significant interest in various fields of research and industry.

Activité Biologique

Isopiperitenone, a monoterpenoid compound primarily derived from the essential oils of plants in the Mentha genus, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, presenting data from various studies, including case studies and detailed research findings.

Chemical Structure and Properties

This compound is chemically classified as (R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-enone. Its structure features a cyclohexene ring with a ketone functional group, which contributes to its reactivity and biological properties.

Biological Activities

This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer effects. The following sections detail these activities based on recent research findings.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and pharmaceutical applications. The minimum inhibitory concentration (MIC) values for this compound against common bacteria are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Salmonella enterica | 75 |

| Listeria monocytogenes | 60 |

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

3. Antioxidant Activity

This compound exhibits notable antioxidant properties, which are critical for combating oxidative stress in biological systems. A comparative study demonstrated that this compound has a higher radical scavenging activity than some common antioxidants like ascorbic acid. The results are presented in Table 2.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| Ascorbic Acid | 70 |

| Quercetin | 80 |

4. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

The biological activity of this compound can be attributed to its interaction with cellular pathways:

- Enzyme Inhibition : this compound inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.

- Cell Signaling Modulation : It affects signaling pathways like NF-κB, which plays a crucial role in inflammation and cancer progression.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various applications:

- Case Study 1 : A clinical trial investigated the use of this compound as an adjunct therapy for patients with chronic inflammatory diseases. Results indicated significant improvements in patient-reported outcomes related to pain and inflammation.

- Case Study 2 : In a laboratory setting, this compound was tested for its effectiveness against antibiotic-resistant bacterial strains. The compound showed promising results, highlighting its potential as a novel antimicrobial agent.

Analyse Des Réactions Chimiques

Oxidation Reactions

Isopiperitenone is synthesized via enzymatic oxidation of isopiperitenol isomers. Two distinct isopiperitenol dehydrogenases (ISPDs) catalyze this process:

-

ISPD1 : Oxidizes both (−)-cis- and (−)-trans-isopiperitenol to (−)-isopiperitenone using NAD⁺ as a cofactor .

-

ISPD2 : Specifically oxidizes (−)-cis-isopiperitenol to (−)-isopiperitenone, with no activity toward the trans-isomer .

Table 1: Enzymatic Oxidation of Isopiperitenol

| Enzyme | Substrate Specificity | Cofactor | Product | Reverse Reaction? |

|---|---|---|---|---|

| ISPD1 | cis- and trans-isomers | NAD⁺ | (−)-Isopiperitenone | Yes (reduces ketones) |

| ISPD2 | cis-isomer only | NAD⁺ | (−)-Isopiperitenone | No |

These reactions are stereospecific and critical in biosynthetic pathways, such as menthol production in Mentha species .

Reduction Reactions

This compound undergoes reduction to form structurally related alcohols:

-

Catalytic hydrogenation : Produces (−)-menthol or (+)-pulegone derivatives, depending on reaction conditions.

-

Enzymatic reduction : ISPD1 can reduce (−)-isopiperitenone back to (−)-cis- and (−)-trans-isopiperitenol in the presence of NADH .

Table 2: Reduction Pathways and Products

| Method | Reagent/Conditions | Major Products |

|---|---|---|

| Chemical hydrogenation | H₂/Pd catalyst | (−)-Menthol, (+)-Pulegone |

| Enzymatic reduction | ISPD1 + NADH | cis- and trans-isopiperitenol |

Isomerization and Rearrangement

This compound can isomerize under acidic or thermal conditions:

-

Acid-catalyzed isomerization : Forms α,β-unsaturated ketones like piperitenone.

-

Thermal rearrangement : Generates bicyclic monoterpenes, though this pathway is less common.

Biotransformation in Plant Systems

In peppermint (Mentha x piperita), this compound serves as an intermediate in the menthol biosynthetic pathway:

-

Oxidation : (−)-Isopiperitenone is reduced to (+)-cis-isopulegone by this compound reductase (IPR).

-

Cytochrome P450-mediated oxidation : Forms hydroxylated derivatives like (−)-7-hydroxythis compound.

Key Research Findings

-

Stereochemical control : ISPD2’s specificity for the cis-isopiperitenol ensures high enantiomeric purity in (−)-isopiperitenone production .

-

Regulatory effects : Jasmonic acid modulates this compound metabolism in peppermint cell cultures, influencing metabolite profiles.

-

Industrial relevance : Engineered microbial systems expressing ISPDs offer scalable production of this compound-derived fragrances.

Propriétés

IUPAC Name |

3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZLYIWMVRUIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316866 | |

| Record name | Isopiperitenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-01-1 | |

| Record name | Isopiperitenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopiperitenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopiperitenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopiperitenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.